molecular formula C27H24N4OS B2419280 (E)-3-(5-(cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946308-66-3

(E)-3-(5-(cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2419280
CAS RN: 946308-66-3
M. Wt: 452.58
InChI Key: WYWLGCPHKCAEMD-DHZHZOJOSA-N
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Description

(E)-3-(5-(cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Additionally, future directions for research will be discussed.

Scientific Research Applications

Antioxidant and Antimicrobial Applications

  • Synthesis and Evaluation of Antioxidant and Antimicrobial Properties : A study explored the synthesis of 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione derivatives, including structures similar to (E)-3-(5-(cinnamylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole. These compounds were evaluated for their antioxidant and antimicrobial properties, showing potential in scavenging free radicals and inhibiting microbial growth (Baytas et al., 2012).

  • Antifungal Activity Studies : Another research synthesized novel triazolylindole derivatives and assessed their antifungal properties. These compounds, similar in structure to the specified compound, exhibited promising antifungal activities (Singh & Vedi, 2014).

Imaging and Diagnostic Applications

  • Synthesis for Imaging Applications : A study focused on the synthesis of a dipeptide derivative attached to a triazole-pyridine moiety, which shares structural features with the given compound. This derivative was radiolabeled and tested as an imaging agent, indicating potential use in brain imaging (Abdel-Ghany et al., 2013).

Cholinesterase Inhibitors

  • Cholinesterase Inhibition for Neurological Applications : Research synthesized triazole and triazolothiadiazine derivatives as cholinesterase inhibitors. Compounds with structures related to the specified molecule showed promise as anticholinesterase agents, potentially beneficial for neurological disorders like Alzheimer's disease (Mohsen, 2012).

Mechanism of Action

Target of Action

The compound, also known as “3-[4-(4-ethoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]-1H-indole”, is a derivative of indole and 1,2,4-triazole . Indole derivatives are known to bind with high affinity to multiple receptors , and 1,2,4-triazole derivatives have been found to exhibit promising anticancer activity . .

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, 1,2,4-triazole derivatives have been reported to show promising anticancer activity . The compound likely interacts with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and 1,2,4-triazole derivatives , it can be inferred that this compound likely affects multiple biochemical pathways.

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Given the various biological activities associated with indole and 1,2,4-triazole derivatives , it can be inferred that this compound likely has a range of molecular and cellular effects.

properties

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4OS/c1-2-32-22-16-14-21(15-17-22)31-26(24-19-28-25-13-7-6-12-23(24)25)29-30-27(31)33-18-8-11-20-9-4-3-5-10-20/h3-17,19,28H,2,18H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWLGCPHKCAEMD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC=CC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SC/C=C/C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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